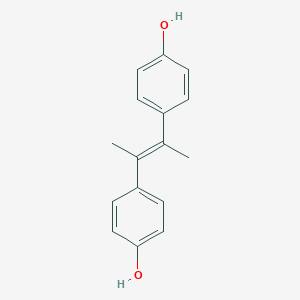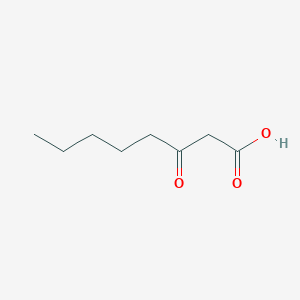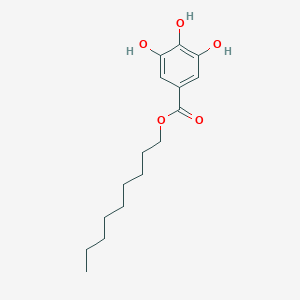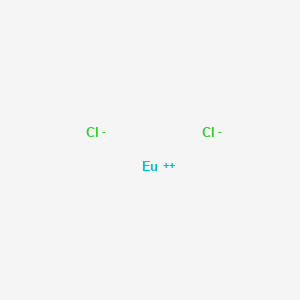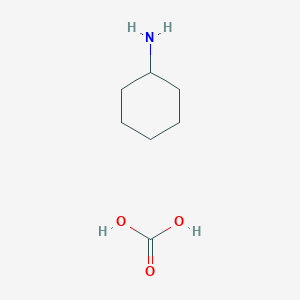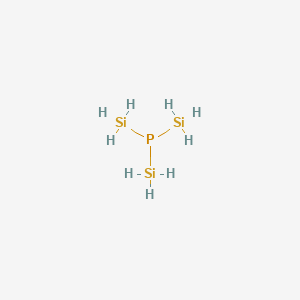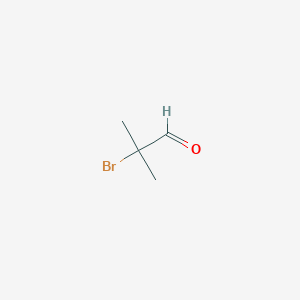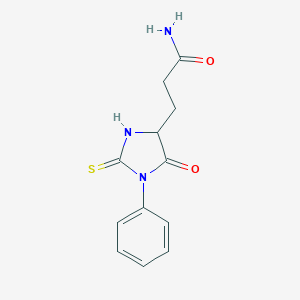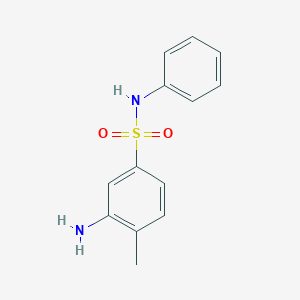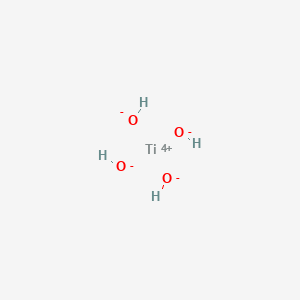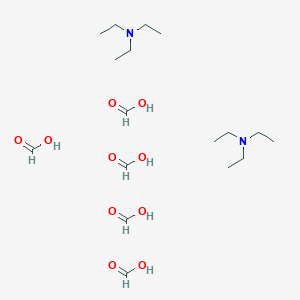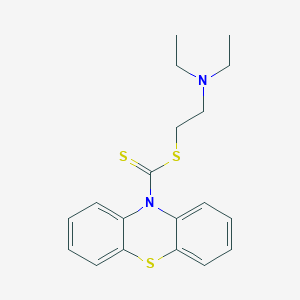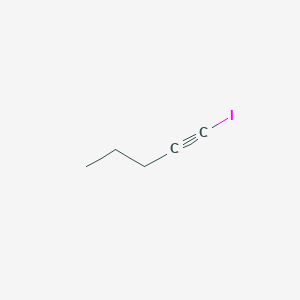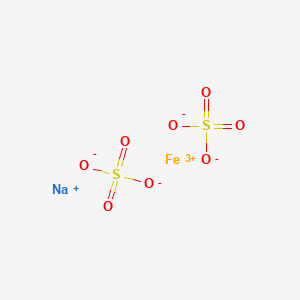
Iron(3+) sodium disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+) sodium disulphate, also known as ferric sodium sulfate, is an inorganic compound with the chemical formula Na2Fe(SO4)2. It is a white crystalline solid that is soluble in water and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Iron(3+) sodium disulphate has various applications in scientific research. It is commonly used as a reagent in analytical chemistry to detect the presence of barium and lead ions in aqueous solutions. It is also used in the synthesis of other iron compounds and as a catalyst in organic reactions.
Wirkmechanismus
Iron(3+) sodium disulphate acts as an oxidizing agent in chemical reactions. It can donate an electron to reduce other substances, while it itself is reduced to iron(2+) sodium sulfate. The mechanism of action of iron(3+) sodium disulphate in biological systems is not well understood, but it is believed to play a role in redox signaling and oxidative stress.
Biochemische Und Physiologische Effekte
Iron(3+) sodium disulphate has been shown to have various biochemical and physiological effects. It has antioxidant properties and can protect cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in the body. Iron(3+) sodium disulphate has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Iron(3+) sodium disulphate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, iron(3+) sodium disulphate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on iron(3+) sodium disulphate. One area of interest is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine the mechanism of action and efficacy of iron(3+) sodium disulphate in these applications. Another area of interest is the development of new synthetic methods for iron(3+) sodium disulphate and its derivatives. These methods could improve the yield, purity, and cost-effectiveness of the compound. Finally, research is needed to better understand the potential toxicity and environmental impact of iron(3+) sodium disulphate and to develop safe handling and disposal procedures.
Conclusion
Iron(3+) sodium disulphate is an inorganic compound with various applications in scientific research. It is commonly used as a reagent in analytical chemistry and as a catalyst in organic reactions. It has antioxidant and anti-inflammatory properties and has potential therapeutic applications in the treatment of various diseases. Iron(3+) sodium disulphate has several advantages for lab experiments, but also has some limitations. Future research directions include the development of new synthetic methods, the investigation of its therapeutic applications, and the assessment of its toxicity and environmental impact.
Synthesemethoden
Iron(3+) sodium disulphate can be synthesized by reacting iron(III) sulfate with sodium sulfate in water. The reaction produces a white precipitate, which can be filtered and dried to obtain the final product. The chemical equation for the synthesis reaction is:
Fe2(SO4)3 + 2Na2SO4 → 2Na2Fe(SO4)2 + 2Na2SO4
Eigenschaften
CAS-Nummer |
13939-33-8 |
|---|---|
Produktname |
Iron(3+) sodium disulphate |
Molekularformel |
FeNaO8S2 |
Molekulargewicht |
271 g/mol |
IUPAC-Name |
sodium;iron(3+);disulfate |
InChI |
InChI=1S/Fe.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
InChI-Schlüssel |
JLUIYMONJKWFGN-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3] |
Andere CAS-Nummern |
13939-33-8 |
Synonyme |
iron(3+) sodium disulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



